1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride
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Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is known for its potential applications in medicinal chemistry due to its unique structural properties and biological activities. It is often studied for its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization. This process can be carried out under reflux conditions in the presence of a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of bioactive compounds .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Comparison: 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and structural configuration, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C7H9ClN4 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-4-10-7-6(11)5(8)2-3-9-7;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
AXMJLCFMXRLRHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=CC(=C21)N.Cl |
Origin of Product |
United States |
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